Cas no 62868-39-7 (1-(4-Methoxyphenyl)tetrahydro-2H-imidazol-2-one)
1-(4-Methoxyphenyl)tetrahydro-2H-imidazol-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Imidazolidinone,1-(4-methoxyphenyl)-
- 1-(4-Methoxyphenyl)tetrahydro-2H-imidazol-2-one
- 1-(4-Methoxy-phenyl)-imidazolidin-2-on
- 1-(4-Methoxyphenyl)imidazolidin-2-one
- 1-(4-Methoxy-phenyl)-imidazolidinon-(2)
- 1-p-methoxyphenyl-2-oxo-imidazolidine
- 2-Oxo-1-<4-methoxy-phenyl>-imidazolidin
- 4,5-dihydro-1-(4-methoxyphenyl)imidazol-2(1H)-one
- 1-(4-methoxyphenyl)imidazolin-2-one
- (R)-4-METHYLMANDELICACID
- AKOS005072711
- MFCD01720969
- FT-0680991
- 62868-39-7
- 2-IMIDAZOLIDINONE, 1-(p-METHOXYPHENYL)-
- 5-24-01-00103 (Beilstein Handbook Reference)
- FA-0844
- J-503354
- 1-(4-methoxyphenyl)-2-imidazolidinone
- 1-(p-Methoxyphenyl)-2-imidazolidinone
- BRN 0648267
- FNWSPWKYYZASIN-UHFFFAOYSA-N
- SCHEMBL2884739
- CS-0326799
- DTXSID20163247
- A868336
-
- MDL: MFCD01720969
- Inchi: 1S/C10H12N2O2/c1-14-9-4-2-8(3-5-9)12-7-6-11-10(12)13/h2-5H,6-7H2,1H3,(H,11,13)
- InChI Key: FNWSPWKYYZASIN-UHFFFAOYSA-N
- SMILES: O=C1NCCN1C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 192.09000
- Monoisotopic Mass: 192.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- Density: 1.197
- Melting Point: 210-212
- PSA: 41.57000
- LogP: 1.61860
1-(4-Methoxyphenyl)tetrahydro-2H-imidazol-2-one Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
1-(4-Methoxyphenyl)tetrahydro-2H-imidazol-2-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Methoxyphenyl)tetrahydro-2H-imidazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM186800-5g |
1-(4-Methoxyphenyl)tetrahydro-2H-imidazol-2-one |
62868-39-7 | 95% | 5g |
$704 | 2021-08-05 | |
| Chemenu | CM186800-1g |
1-(4-Methoxyphenyl)tetrahydro-2H-imidazol-2-one |
62868-39-7 | 95% | 1g |
$*** | 2023-05-30 | |
| Apollo Scientific | OR12110-1g |
1-(4-Methoxyphenyl)imidazolidin-2-one |
62868-39-7 | 1g |
£85.00 | 2025-02-19 | ||
| Apollo Scientific | OR12110-5g |
1-(4-Methoxyphenyl)imidazolidin-2-one |
62868-39-7 | 5g |
£255.00 | 2025-02-19 | ||
| abcr | AB235829-1 g |
1-(4-Methoxyphenyl)tetrahydro-2H-imidazol-2-one, 95%; . |
62868-39-7 | 95% | 1 g |
€129.50 | 2023-07-20 | |
| abcr | AB235829-5 g |
1-(4-Methoxyphenyl)tetrahydro-2H-imidazol-2-one, 95%; . |
62868-39-7 | 95% | 5 g |
€312.50 | 2023-07-20 | |
| TRC | M945263-10mg |
1-(4-Methoxyphenyl)tetrahydro-2H-imidazol-2-one |
62868-39-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M945263-50mg |
1-(4-Methoxyphenyl)tetrahydro-2H-imidazol-2-one |
62868-39-7 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M945263-100mg |
1-(4-Methoxyphenyl)tetrahydro-2H-imidazol-2-one |
62868-39-7 | 100mg |
$ 80.00 | 2022-06-03 | ||
| Alichem | A069005009-1g |
1-(4-Methoxyphenyl)imidazolidin-2-one |
62868-39-7 | 95% | 1g |
$400.00 | 2023-09-01 |
1-(4-Methoxyphenyl)tetrahydro-2H-imidazol-2-one Suppliers
1-(4-Methoxyphenyl)tetrahydro-2H-imidazol-2-one Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1-(4-Methoxyphenyl)tetrahydro-2H-imidazol-2-one
Professional Introduction to 1-(4-Methoxyphenyl)tetrahydro-2H-imidazol-2-one (CAS No. 62868-39-7)
1-(4-Methoxyphenyl)tetrahydro-2H-imidazol-2-one, a compound with the chemical formula C11H13N3O2, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its tetrahydro-2H-imidazol-2-one core structure, which is appended with a 4-methoxyphenyl group. The presence of these functional groups imparts unique chemical and biological properties, making it a subject of considerable interest in drug discovery and medicinal chemistry.
The CAS No. 62868-39-7 of this compound provides a unique identifier, facilitating its recognition in scientific literature and industrial applications. The imidazolone moiety is known for its versatility in forming hydrogen bonds and participating in various biochemical interactions, which are crucial for the design of bioactive molecules. The 4-methoxyphenyl substituent enhances the lipophilicity and electronic properties of the molecule, influencing its solubility, permeability, and binding affinity to biological targets.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse pharmacological activities. The tetrahydro-2H-imidazol-2-one scaffold has been extensively explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Studies have demonstrated that modifications within this scaffold can significantly alter the biological activity of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can fine-tune the pharmacokinetic properties, leading to improved efficacy and reduced toxicity.
The 1-(4-methoxyphenyl)tetrahydro-2H-imidazol-2-one compound has been investigated in several preclinical studies for its potential therapeutic applications. Research indicates that this molecule exhibits inhibitory activity against various enzymes and receptors involved in disease pathways. Notably, it has shown promise in modulating inflammatory responses by interacting with key signaling molecules such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions are critical for developing novel anti-inflammatory drugs that target specific pathways without causing systemic side effects.
One of the most compelling aspects of this compound is its ability to cross the blood-brain barrier (BBB), a property that is often essential for treating neurological disorders. The 4-methoxyphenyl group contributes to this property by enhancing lipophilicity, which facilitates penetration through the BBB. This characteristic makes 1-(4-methoxyphenyl)tetrahydro-2H-imidazol-2-one a promising candidate for developing treatments for conditions such as Alzheimer's disease, Parkinson's disease, and other central nervous system (CNS) disorders.
The synthesis of 1-(4-methoxyphenyl)tetrahydro-2H-imidazol-2-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as catalytic hydrogenation, nucleophilic substitution, and cyclization reactions are commonly used in its preparation. The development of efficient synthetic routes is crucial for scaling up production and making this compound commercially viable for therapeutic use.
Evaluation of the pharmacological profile of 1-(4-methoxyphenyl)tetrahydro-2H-imidazol-2-one has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis or arresting cell cycle progression. Additionally, it has shown anti-proliferative effects on certain types of tumor cells by disrupting key signaling pathways involved in cancer development. These findings underscore the potential of this compound as an anticancer agent and warrant further investigation into its mechanisms of action.
The safety profile of 1-(4-methoxyphenyl)tetrahydro-2H-imidazol-2-one has been assessed through toxicological studies conducted in animal models. Preliminary results indicate that the compound exhibits low toxicity at therapeutic doses, with minimal adverse effects observed. However, further studies are necessary to fully understand its long-term safety and potential side effects before human clinical trials can be initiated. These studies will provide critical insights into dosing regimens and potential drug-drug interactions that could influence its clinical application.
The role of computational chemistry in understanding the behavior of 1-(4-methoxyphenyl)tetrahydro-2H-imidazol-2-one cannot be overstated. Molecular modeling techniques have been used to predict binding affinities to biological targets and simulate drug-receptor interactions at an atomic level. These simulations help researchers identify optimal modifications to enhance potency and selectivity. By leveraging computational tools, scientists can accelerate the drug discovery process and reduce experimental costs associated with traditional screening methods.
The future prospects for 1-(4-methoxyphenyl)tetrahydro-2H-imidazol-2-one are promising, given its unique structural features and demonstrated biological activities. Ongoing research aims to explore new derivatives of this compound that may exhibit improved pharmacological properties or target additional disease indications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical applications that benefit patients worldwide.
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